Zanoterone can be synthesized through several methods, with one notable approach involving the condensation of steroidal precursors. The synthesis typically begins with the preparation of an α,β-enone through aldol condensation using dihydrotestosterone (DHT) and acetaldehyde in alkaline conditions. This step is crucial for generating the starting material necessary for subsequent reactions .
The synthesis can be further streamlined using a one-pot method involving iodine-mediated oxidative cyclization with arylhydrazines under microwave conditions. This technique allows for the formation of ring A-fused arylpyrazoles in high yields (81-89%), significantly enhancing efficiency compared to traditional multi-step processes . The final products are then oxidized to yield their corresponding 17-keto derivatives, which are essential for pharmacological evaluation.
Zanoterone's molecular structure features a steroidal backbone, characteristic of many antiandrogens. The compound's structural integrity is confirmed through various spectroscopic techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), which helps elucidate the configuration around double bonds and confirm the presence of functional groups . The specific stereochemistry and functional groups contribute to its biological activity and selectivity towards androgen receptors.
Zanoterone participates in several chemical reactions that are critical for its synthesis and functionality:
These reactions are optimized for yield and efficiency, demonstrating a significant advancement in synthetic methodologies within medicinal chemistry.
Zanoterone functions primarily as an androgen receptor antagonist. By binding to androgen receptors, it inhibits the action of endogenous androgens such as testosterone and dihydrotestosterone. This blockade prevents these hormones from stimulating cellular pathways that lead to cell proliferation in androgen-sensitive tissues, particularly in prostate cancer cells .
Research indicates that Zanoterone exhibits tissue-selective effects, acting as a partial agonist in some tissues while fully antagonizing androgen effects in others. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Zanoterone exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for clinical applications.
Zanoterone has promising applications in various fields:
Zanoterone ((5α,17α)-1'-(methylsulfonyl)-1'-H-pregn-20-yno[3,2-c]pyrazol-17-ol) is a steroidal antiandrogen derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone) . Its molecular structure features a modified pregnane steroid core (C23H32N2O3S) with a pyrazole ring fused at the C-3 and C-4 positions of the steroidal A-ring [8]. The pyrazole ring replaces the traditional cyclohexenone structure found in endogenous androgens, creating a planar, heterocyclic system that significantly alters receptor binding characteristics. The 20-ynyl group (C#C) attached at C-17 provides linear rigidity, while the methylsulfonyl substituent (-SO₂CH₃) on the pyrazole nitrogen enhances electron-withdrawing properties critical for androgen receptor (AR) antagonism [5] [8]. This fusion creates a sterically constrained architecture where the pyrazole ring projects perpendicularly from the steroid plane, optimizing steric hindrance to prevent AR activation .
Table 1: Key Structural Features of Zanoterone
Structural Element | Chemical Composition | Spatial Orientation |
---|---|---|
Steroidal backbone | Modified pregnane nucleus (C17 with ethynyl group) | Trans-fused ring system with 5α-H configuration |
Pyrazole ring | 1-(Methylsulfonyl)-1H-pyrazole | Fused at steroid A-ring (C3-C4 positions) |
C17 substituent | 17α-Hydroxyl with 20-yne group | β-oriented hydroxyl, linear ethynyl extension |
The methylsulfonyl (-SO₂CH₃) moiety attached to N-1' of the pyrazole ring serves as the primary pharmacophore for AR antagonism. This strong electron-withdrawing group enhances hydrogen-bond acceptor capacity (S=O···H-N interactions) and increases molecular polarity (cLogP ~3.2), facilitating competitive displacement of natural androgens from the receptor [5] [8]. Winneker et al. demonstrated that deletion or replacement of this group reduces AR binding affinity by >90% [8]. The 17α-hydroxyl group forms critical hydrogen bonds with AR residue Gln711, while the 20-ynyl group projects into a hydrophobic cleft of the binding pocket [5]. Notably, the β-oriented ethynyl group at C17 provides steric bulk that prevents helix-12 repositioning required for AR coactivator recruitment, thereby inducing antagonism [8].
Table 2: Functional Group Contributions to AR Binding
Functional Group | Binding Interaction | Effect on AR Affinity (Ki) |
---|---|---|
Methylsulfonyl (-SO₂CH₃) | H-bond with Asn705, charge transfer with Phe764 | Ki = 2.2 μM; RBA* = 2.2% vs. metribolone |
17α-Hydroxyl | H-bond donation to Gln711 | 10-fold reduction in IC₅₀ if omitted |
20-Ethynyl | Hydrophobic packing with Leu704, Trp741 | 3-fold affinity loss in C20-unsubstituted analogs |
RBA: Relative Binding Affinity |
Zanoterone exhibits complex solid-state behavior characterized by solvate formation with aprotic solvents. Screening identifies six solvates (acetone, methanol, tetrahydrofuran, isopropanol, 1,4-dioxane, dimethyl sulfoxide) out of nineteen solvents tested [7]. The dimethyl sulfoxide solvate demonstrates exceptional stability, maintaining crystallinity for >3 months under ambient conditions, while tetrahydrofuran and 1,4-dioxane solvates desolvate within hours [7]. Thermal analysis reveals that desolvation occurs stepwise: solvent loss initiates at 40-60°C (endothermic, mass loss 8-12%), followed by crystalline-to-amorphous transition at 120-140°C, and finally decomposition >200°C [7]. Desolvation consistently yields the thermodynamically stable Form I polymorph (PXRD peaks at 8.4°, 12.7°, 17.2° 2θ), with no evidence of metastable polymorphs [7]. The drug's crystallinity is pH-sensitive in solution: degradation accelerates below pH 3 (lactonization) and above pH 9 (oxidative ring cleavage), with maximum stability at pH 5.0-7.0 [5] . Roberts et al. reported that zanoterone induces hepatic cytochrome P450 3A4 in vivo, suggesting metabolic susceptibility despite solid-state stability .
Table 3: Thermal Properties of Zanoterone Solvates
Solvate | Stoichiometry (Zanoterone:Solvent) | Desolvation Onset (°C) | Stability at 25°C/60% RH |
---|---|---|---|
Dimethyl sulfoxide | 1:1 | 98.2 | >3 months |
Tetrahydrofuran | 1:0.5 | 41.5 | <24 hours |
1,4-Dioxane | 1:0.5 | 38.7 | <12 hours |
Acetone | 1:1 | 32.3 | Minutes |
Methanol | 1:1 | 51.6 | 48 hours |
Isopropanol | 1:1 | 49.8 | 72 hours |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4